Cas no 79313-75-0 (Guanidine,N-[(1R)-2-(1H-imidazol-5-yl)-1-methylethyl]-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-)

Guanidine,N-[(1R)-2-(1H-imidazol-5-yl)-1-methylethyl]-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]- structure
79313-75-0 structure
Product Name:Guanidine,N-[(1R)-2-(1H-imidazol-5-yl)-1-methylethyl]-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-
CAS No:79313-75-0
MF:C14H23N7S
MW:321.444319963455
CID:565795
PubChem ID:210319
Update Time:2025-04-19

Guanidine,N-[(1R)-2-(1H-imidazol-5-yl)-1-methylethyl]-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Guanidine,N-[(1R)-2-(1H-imidazol-5-yl)-1-methylethyl]-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-
    • 1-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine
    • (-)-1-((R)-2-Imidazol-4-yl-1-methylethyl)-3-(2-(((5-methylimidazol-4-yl)methyl)thio)ethyl)guanidine
    • (-)-3-((R)-2-(4-Imidazolyl)-1-(2-((5-methyl-4-imidazolyl)methyl)thioethyl)guanidin
    • 1-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-2-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine
    • Sopromidina
    • Sopromidine [INN]
    • Sopromidinum
    • UNII-XVO1973XSP
    • XVO1973XSP
    • (R)-1-(1-(1H-Imidazol-5-yl)propan-2-yl)-3-(2-(((4-methyl-1H-imidazol-5-yl)methyl)thio)ethyl)guanidine
    • 3-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-2-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine
    • BDBM22886
    • Sopromidine
    • 79313-75-0
    • R-(-)-Sopromidine
    • CHEMBL275803
    • NS00122714
    • SCHEMBL7853250
    • N-[2-(1H-Imidazol-4-yl)-1-methyl-ethyl]-N''-[2-(5-methyl-1H-imidazol-4-ylmethylsulfanyl)-ethyl]-guanidine(R-sopromidine)
    • Q27294020
    • DTXSID00229613
    • Inchi: 1S/C14H23N7S/c1-10(5-12-6-16-8-19-12)21-14(15)17-3-4-22-7-13-11(2)18-9-20-13/h6,8-10H,3-5,7H2,1-2H3,(H,16,19)(H,18,20)(H3,15,17,21)/t10-/m1/s1
    • InChI Key: JXJRIXGXPTZOCF-SNVBAGLBSA-N
    • SMILES: S(CC1=C(C)NC=N1)CC/N=C(\N)/N[C@H](C)CC1=CN=CN1

Computed Properties

  • Exact Mass: 321.17356494g/mol
  • Monoisotopic Mass: 321.17356494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 9
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 133Ų
Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.